Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H17NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate typically involves the reaction of this compound with various reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including oxidation, reduction, and substitution to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and final products to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: It can be reduced to yield corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-methyl-3-oxopyrrolidine-1-carboxylate
- Pyrrolidine-2,5-dione derivatives
- Indole derivatives
Uniqueness
Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability, while the oxopyrrolidine moiety offers versatile reactivity for various chemical transformations .
Properties
IUPAC Name |
tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-5-6-11(8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDAZCKXLUPJBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1=O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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